molecular formula C9H12ClN3O2S B8076298 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

Cat. No.: B8076298
M. Wt: 261.73 g/mol
InChI Key: YAJXHNUTRMDGKM-UHFFFAOYSA-N
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Description

3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities, including cardiovascular and hypertensive effects. They act as ATP-sensitive potassium channel openers and have been studied for their potential in treating various diseases .

Preparation Methods

The synthesis of 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles. The intermediates formed in this reaction are substituted amidines, which are then cyclized to the corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride include:

The uniqueness of this compound lies in its specific substitution pattern and its broad-spectrum biological activities.

Biological Activity

3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride, also known as F50844, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C10H14ClN3O2S
  • Molecular Weight : 275.76 g/mol
  • IUPAC Name : 1-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-N-methylethanamine; hydrochloride

The compound features a unique structural framework that contributes to its biological properties. The presence of the thiadiazine ring is noteworthy as it is often associated with various pharmacological activities.

Research indicates that this compound acts primarily as an inhibitor of the Mas-related gene X2 (MRGX2) receptor. This receptor is implicated in various pathophysiological processes including:

  • Mast Cell Activation : MRGX2 plays a crucial role in mast cell degranulation and subsequent inflammatory responses. Inhibition of this receptor may reduce the activation and degranulation of mast cells, presenting a therapeutic avenue for conditions such as atopic dermatitis and chronic urticaria .
  • Neurogenic Inflammation : The compound's interaction with MRGX2 suggests potential applications in managing pain and neurogenic inflammation .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit mast cell activation, it may serve as a treatment for allergic reactions and chronic inflammatory diseases.
  • Potential Antidepressants : Some derivatives of benzothiadiazine compounds have shown promise in treating mood disorders .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceFindings
Subramanian et al. (2016)Demonstrated the role of MRGX2 in mast cell-related diseases and proposed selective inhibitors as therapeutic agents for atopic conditions .
Fujisawa et al. (2014)Explored the involvement of MRGX2 in chronic urticaria and suggested that inhibition could alleviate symptoms .
Recent Synthesis StudiesHighlighted the synthesis of various derivatives showcasing biological activity against neurological disorders and inflammation .

Properties

IUPAC Name

1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S.ClH/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJXHNUTRMDGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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